
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride is a versatile chemical compound with the molecular formula C10H18Cl2N2 and a molecular weight of 237.1693 . This compound is widely used in various scientific research fields due to its unique properties, making it ideal for applications in drug synthesis, catalysis, and organic chemistry studies.
Preparation Methods
The synthesis of 1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride typically involves the following steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions starting from pyridine derivatives. The tert-butyl group is introduced at the 5-position of the pyridine ring, followed by the addition of a methanamine group.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of specific catalysts to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its unique structural properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: In industrial applications, it serves as a catalyst in chemical reactions, improving the efficiency and selectivity of various processes.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
1-(5-Tert-butylpyridin-2-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a methanamine group.
1-(5-Tert-butylpyridin-2-yl)ethanamine: This compound has an ethyl group instead of a methanamine group, leading to different chemical properties and applications.
1-(5-Tert-butylpyridin-2-yl)acetonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H18Cl2N2 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
(5-tert-butylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-10(2,3)8-4-5-9(6-11)12-7-8;;/h4-5,7H,6,11H2,1-3H3;2*1H |
InChI Key |
SOGKEUIEVOXDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)
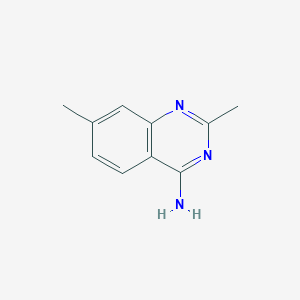



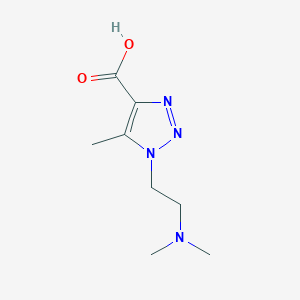
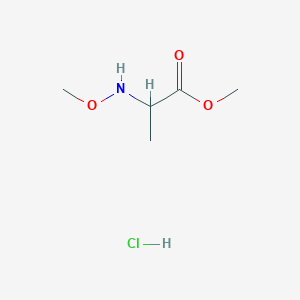
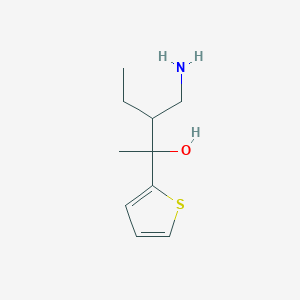
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)
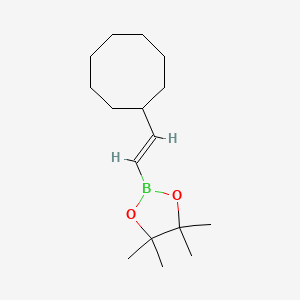
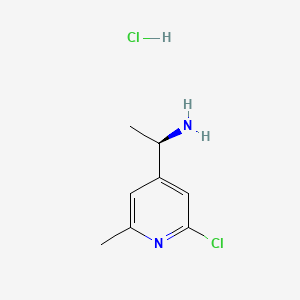

![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)
